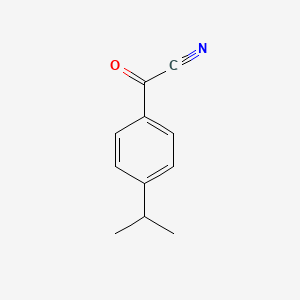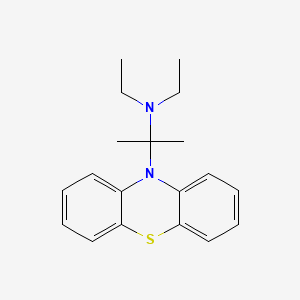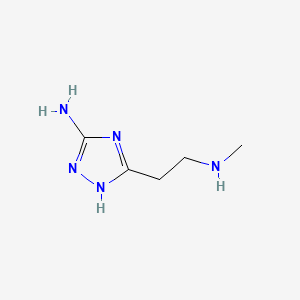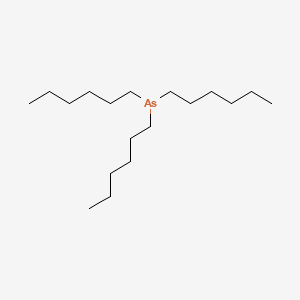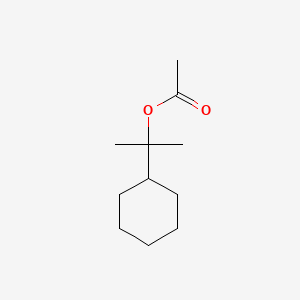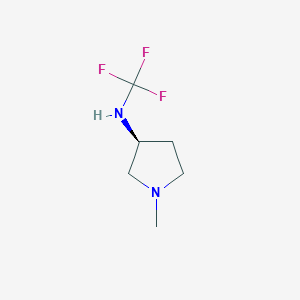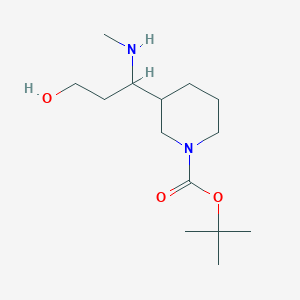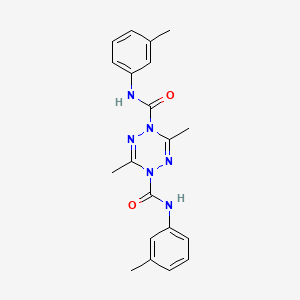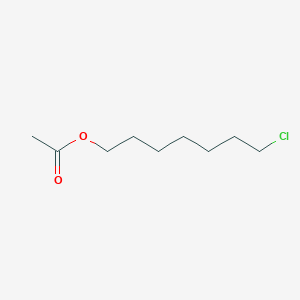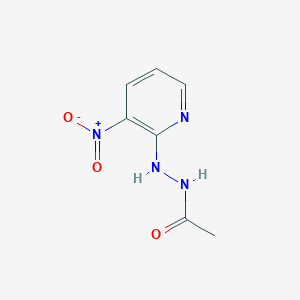
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide is a chemical compound with the molecular formula C7H7N3O3 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a hydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide typically involves the reaction of 3-nitro-2-pyridinecarboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and advanced purification techniques are employed to produce high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used to substitute the hydrazide group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(3-amino-2-pyridinyl)hydrazide, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydrazide group can form covalent bonds with target proteins, affecting their function and activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(3-Nitro-2-pyridinyl)thioacetic acid
- 2-(3-Nitro-2-pyridinyl)hydrazine
Uniqueness
Acetic acid, 2-(3-nitro-2-pyridinyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
30962-70-0 |
|---|---|
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC名 |
N'-(3-nitropyridin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H8N4O3/c1-5(12)9-10-7-6(11(13)14)3-2-4-8-7/h2-4H,1H3,(H,8,10)(H,9,12) |
InChIキー |
KNQVBHRXCRKTBW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NNC1=C(C=CC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


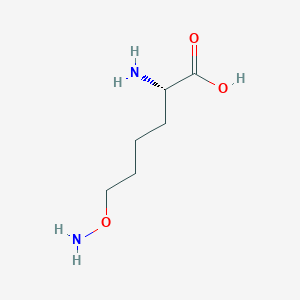
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
